6,10-Dimethylundec-9-en-2-ol
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Overview
Description
6,10-Dimethylundec-9-en-2-ol: is an organic compound with the molecular formula C13H26O . It is a type of alcohol characterized by the presence of a double bond at the ninth carbon and methyl groups at the sixth and tenth carbons. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethylundec-9-en-2-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 6,10-dimethylundec-9-en-2-one . This process typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 6,10-dimethylundec-9-en-2-one.
Oxidation: The subsequent oxidation of the borane intermediate using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
6,10-Dimethylundec-9-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 6,10-dimethylundec-9-en-2-one.
Reduction: The double bond can be reduced to form 6,10-dimethylundecan-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 6,10-Dimethylundec-9-en-2-one.
Reduction: 6,10-Dimethylundecan-2-ol.
Substitution: 6,10-Dimethylundec-9-en-2-chloride.
Scientific Research Applications
6,10-Dimethylundec-9-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 6,10-Dimethylundec-9-en-2-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6,10-Dimethylundec-9-en-2-one: The ketone analog of 6,10-Dimethylundec-9-en-2-ol.
6,10-Dimethylundecan-2-ol: The saturated analog with no double bond.
6,10-Dimethylundec-9-en-2-chloride: The chloride analog formed by substitution of the hydroxyl group.
Uniqueness
This compound is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
94021-95-1 |
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Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
6,10-dimethylundec-9-en-2-ol |
InChI |
InChI=1S/C13H26O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,12-14H,5-6,8-10H2,1-4H3 |
InChI Key |
FMVQVNCSZAWHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)O)CCC=C(C)C |
Origin of Product |
United States |
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